molecular formula C10H12ClNO2 B7806619 3-{[(2-chlorophenyl)methyl]amino}propanoic acid

3-{[(2-chlorophenyl)methyl]amino}propanoic acid

Cat. No.: B7806619
M. Wt: 213.66 g/mol
InChI Key: CWHCGFIZXZSAHX-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)methyl]amino}propanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications It is characterized by the presence of a chlorobenzyl group attached to an amino propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]amino}propanoic acid typically involves the reaction of 2-chlorobenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide. The process can be summarized as follows:

    Reaction of 2-chlorobenzylamine with acrylonitrile: This step forms an intermediate compound.

    Hydrolysis of the intermediate: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial building block in synthesizing pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit potential therapeutic effects in conditions such as depression and anxiety disorders.

Case Study: Neurological Disorders

  • Research Focus : A study investigated the effects of R-3-amino-3-(2-chlorophenyl)propionic acid on synaptic transmission.
  • Findings : The compound was found to modulate neurotransmitter release, suggesting its potential use in developing treatments for neurological conditions .

Neurotransmitter Research

3-{[(2-chlorophenyl)methyl]amino}propanoic acid is utilized extensively in neurotransmitter research. It aids in understanding synaptic mechanisms and the role of specific neurotransmitters in brain function.

Application Highlights :

  • Modulation Studies : Researchers use this compound to explore its effects on neurotransmitter systems, particularly glutamate and GABA pathways, which are critical for cognitive functions and mood regulation .
  • Biochemical Assays : The compound is employed in assays to evaluate enzyme activities related to neurotransmitter metabolism, providing insights into drug interactions and metabolic pathways .

Material Science

In material science, this compound is explored for creating novel polymers with specific functional properties. Its unique chemical structure allows for the development of materials with enhanced performance characteristics.

Research Insights :

  • Polymer Synthesis : Studies have shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability .
  • Functional Materials : The compound's ability to form hydrogen bonds enhances the functionality of materials used in coatings and adhesives.

Academic Research

The compound is widely used in academic settings for teaching and research purposes. It serves as a model compound for studying amino acid chemistry and its applications across various scientific disciplines.

Educational Applications :

  • Laboratory Experiments : Students engage with this compound in organic chemistry labs to understand synthesis techniques and reaction mechanisms .
  • Research Projects : Many undergraduate and graduate research projects focus on modifying this compound to explore new therapeutic agents or materials .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Insights
Pharmaceutical DevelopmentDrug synthesis for neurological disordersModulates neurotransmitter release
Neurotransmitter ResearchStudies on neurotransmitter systemsImpacts glutamate and GABA pathways
Material ScienceDevelopment of novel polymersEnhances mechanical strength and thermal stability
Academic ResearchTeaching tool in organic chemistryEngages students in practical synthesis techniques

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid: A similar compound with a different substitution pattern on the benzyl group.

    3-[(2-Bromobenzyl)amino]propanoic acid: A bromine-substituted analog with potentially different reactivity and properties.

Uniqueness

3-{[(2-chlorophenyl)methyl]amino}propanoic acid is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-{[(2-chlorophenyl)methyl]amino}propanoic acid, also known as a derivative of amino acids with promising pharmacological properties, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant effects. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C10H12ClNO2C_{10}H_{12}ClNO_2 with a molecular weight of approximately 213.66 g/mol. It is characterized by the presence of an amino group attached to a propanoic acid backbone and a chlorophenyl moiety, which are believed to influence its biological activities significantly.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in the following table:

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0048
Staphylococcus aureus0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These findings suggest that the compound may inhibit the growth of harmful bacteria effectively .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. A study focusing on non-small cell lung cancer (NSCLC) demonstrated that derivatives of this compound could reduce cell viability significantly. The most promising derivative exhibited a reduction in A549 cell viability by 50% and showed selective cytotoxicity towards cancerous cells compared to non-cancerous Vero cells .

The following table summarizes the cytotoxic effects observed in these studies:

Compound Cell Line IC50 (µM)
Compound 20A549 (NSCLC)11
DoxorubicinA549 (NSCLC)2.29

This indicates that while the compound shows potential as an anticancer agent, it is less potent than established chemotherapeutics like doxorubicin .

3. Antioxidant Activity

Antioxidant properties have also been attributed to this compound and its derivatives. In assays measuring radical scavenging activity, certain derivatives demonstrated significant antioxidant capabilities comparable to standard antioxidants like ascorbic acid. This suggests that these compounds may protect cells from oxidative stress, which is crucial in cancer prevention and treatment .

While the precise mechanisms remain under investigation, it is hypothesized that this compound may interact with specific molecular targets involved in cell signaling and metabolism. This could involve inhibition or activation of certain enzymes linked to these pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Case Study 1 : A study evaluated the effect of this compound on E. coli and found significant inhibition at low concentrations, indicating potential for developing new antimicrobial agents.
  • Case Study 2 : In cancer research, derivatives were tested against multiple cell lines, showing promise as adjuncts to existing therapies due to their selective cytotoxicity towards cancer cells.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHCGFIZXZSAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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